Diphenylthiophosphonohydrazine
Description
Diphenylthiophosphonohydrazine, commonly referred to as dithizone (CAS: 60-10-6), is a sulfur-containing organic compound with the molecular formula C₁₃H₁₂N₄S and a molecular weight of 256.33 g/mol . Structurally, it features a thiocarbazone backbone (N–N–C=S) with two phenyl groups attached, forming a 1,5-diphenyl-3-thiocarbazone configuration. This compound is widely recognized for its chelating properties, particularly in coordinating transition metals like lead, mercury, and zinc, making it a critical reagent in analytical chemistry for metal ion detection and extraction .
Dithizone exhibits a deep green color in solution, and its selectivity for specific metals is pH-dependent.
Properties
Molecular Formula |
C12H13N2O2PS |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
diphenoxyphosphinothioylhydrazine |
InChI |
InChI=1S/C12H13N2O2PS/c13-14-17(18,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2,(H,14,18) |
InChI Key |
YJQLYLMFFYZERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=S)(NN)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between dithizone and structurally related compounds:
Key Comparative Analysis
Coordination Chemistry
- Dithizone : Forms stable complexes with heavy metals (e.g., Pb²⁺, Hg²⁺) via its thiocarbazone group. Used in spectrophotometric analysis due to colorimetric shifts upon metal binding .
- 2,5-Diphenylthiadiazole : Acts as a ligand in transition metal catalysis but lacks the thiocarbazone’s pH-dependent selectivity. Its thiadiazole ring enhances thermal stability in catalytic systems .
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